molecular formula C18H19NO3 B14954916 (4E)-9-tert-butyl-N-hydroxy-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-imine

(4E)-9-tert-butyl-N-hydroxy-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-imine

Katalognummer: B14954916
Molekulargewicht: 297.3 g/mol
InChI-Schlüssel: KMKVSUIYHCNBFU-HTXNQAPBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(TERT-BUTYL)-2,3-DIHYDROCYCLOPENTA[C]FURO[3,2-G]CHROMEN-4(1H)-ONE OXIME: is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of furochromenes, which are characterized by a fused furan and chromene ring system. The presence of a tert-butyl group and an oxime functional group further enhances its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(TERT-BUTYL)-2,3-DIHYDROCYCLOPENTA[C]FURO[3,2-G]CHROMEN-4(1H)-ONE OXIME typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furochromene core: This can be achieved through a cyclization reaction involving a suitable precursor such as a coumarin derivative and a furan ring.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride and a strong base like potassium tert-butoxide.

    Oxime formation: The final step involves the conversion of a ketone or aldehyde group into an oxime using hydroxylamine hydrochloride under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxime group, leading to the formation of nitrile oxides.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The tert-butyl group can be substituted under specific conditions, such as in the presence of strong acids or bases.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 9-(TERT-BUTYL)-2,3-DIHYDROCYCLOPENTA[C]FURO[3,2-G]CHROMEN-4(1H)-ONE OXIME involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Furochromenes: Compounds with similar furan and chromene ring systems.

    Oximes: Compounds with similar oxime functional groups.

    Tert-butyl derivatives: Compounds with similar tert-butyl groups.

Uniqueness

The uniqueness of 9-(TERT-BUTYL)-2,3-DIHYDROCYCLOPENTA[C]FURO[3,2-G]CHROMEN-4(1H)-ONE OXIME lies in its combination of structural features, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Eigenschaften

Molekularformel

C18H19NO3

Molekulargewicht

297.3 g/mol

IUPAC-Name

(NE)-N-(14-tert-butyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-ylidene)hydroxylamine

InChI

InChI=1S/C18H19NO3/c1-18(2,3)14-9-21-15-8-16-12(7-13(14)15)10-5-4-6-11(10)17(19-20)22-16/h7-9,20H,4-6H2,1-3H3/b19-17+

InChI-Schlüssel

KMKVSUIYHCNBFU-HTXNQAPBSA-N

Isomerische SMILES

CC(C)(C)C1=COC2=CC3=C(C=C21)C4=C(CCC4)/C(=N\O)/O3

Kanonische SMILES

CC(C)(C)C1=COC2=CC3=C(C=C21)C4=C(CCC4)C(=NO)O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.